molecular formula C19H16BrNO2 B12216890 Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

Cat. No.: B12216890
M. Wt: 370.2 g/mol
InChI Key: KMEQREVRLSVIMO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is a high-value chemical intermediate designed for advanced research and development applications. Its molecular structure, which incorporates a bromo substituent and a phenyl ring on the quinoline core, makes it a versatile and tunable building block in organic synthesis, particularly for constructing complex heterocyclic systems. This compound is primarily used in cross-coupling reactions, such as the Suzuki reaction, to generate novel quinoline derivatives with tailored properties. These derivatives show significant potential in material science as fluorophores, with studies indicating applications in developing organic light-emitting diodes (OLEDs) and fluorescent sensors due to their tunable absorbance and emission characteristics. In medicinal chemistry, the quinoline scaffold is a privileged structure, and this brominated intermediate serves as a key precursor for synthesizing compounds with a range of biological activities, including antibacterial, antifungal, and anticancer properties. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use. This product is not for human or animal consumption.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C19H16BrNO2/c1-3-23-19(22)17-12(2)21-16-10-9-14(20)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

KMEQREVRLSVIMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Br)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are typical catalysts, facilitating both cyclization and dehydration.

  • Solvents : Ethanol or acetic acid are preferred for their ability to solubilize aromatic intermediates while tolerating acidic conditions.

  • Temperature : Reactions proceed at reflux (78–110°C) for 12–24 hours, depending on the catalyst’s strength.

Table 1: Friedländer Annulation Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Ethanol781872
PPAAcetic Acid1101285

The bromine atom at position 6 is introduced via the 2-amino-5-bromobenzophenone starting material, ensuring regioselective incorporation. The phenyl group at position 4 originates from the benzophenone moiety, while the methyl group at position 2 and the ethyl ester at position 3 derive from ethyl acetoacetate.

Post-Synthetic Bromination Strategies

While the Friedländer method incorporates bromine early, alternative routes brominate preformed quinolines. Direct bromination of ethyl 2-methyl-4-phenylquinoline-3-carboxylate using bromine (Br₂) or N-bromosuccinimide (NBS) has been explored.

Electrophilic Aromatic Substitution

  • Reagents : Br₂ in dichloromethane (DCM) or NBS with a Lewis acid (e.g., FeBr₃).

  • Positional Selectivity : Bromination occurs preferentially at position 6 due to electron-donating effects from the methyl and ester groups, which activate adjacent positions.

Table 2: Bromination Efficiency

ReagentCatalystSolventYield (%)
Br₂FeBr₃DCM65
NBSNoneCCl₄58

This method offers flexibility but suffers from lower yields compared to the Friedländer approach, as over-bromination and side reactions are common.

Esterification of Carboxylic Acid Precursors

Esterification provides a modular route to introduce the ethyl ester group. Starting from 6-bromo-2-methyl-4-phenylquinoline-3-carboxylic acid, the ester is formed via acid-catalyzed reaction with ethanol.

Acid-Catalyzed Esterification

  • Conditions : Sulfuric acid (H₂SO₄) as a catalyst, ethanol in excess, reflux for 15–20 hours.

  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol.

Table 3: Esterification Parameters

Acid CatalystMolar Ratio (Acid:Alcohol)Time (h)Yield (%)
H₂SO₄1:51585
HCl (gas)1:102078

This step is critical for final product purity, requiring rigorous removal of unreacted carboxylic acid via aqueous base washes.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

The phenyl group at position 4 can be introduced via palladium-catalyzed cross-coupling between a boronic acid and a bromoquinoline precursor. For example, reacting 6-bromo-2-methylquinoline-3-carboxylate with phenylboronic acid in the presence of Pd(PPh₃)₄ achieves C–C bond formation.

Table 4: Cross-Coupling Optimization

CatalystBaseSolventYield (%)
Pd(PPh₃)₄Na₂CO₃DME68
PdCl₂(dppf)K₃PO₄Toluene73

This method enables late-stage functionalization but requires anhydrous conditions and sensitive handling of palladium complexes.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times compared to batch processes.

Flow Chemistry Parameters

  • Residence Time : 30–60 minutes at 120°C.

  • Catalyst Loading : 5–10% H₂SO₄ immobilized on silica gel.

  • Yield : 78–82%, with >95% purity after recrystallization .

Scientific Research Applications

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the development of materials with specific chemical properties

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Quinoline-3-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Br (6), Cl (4) 314.0 PI3K/mTOR inhibition; 83% synthesis yield
Ethyl 4-chloroquinoline-3-carboxylate Cl (4) 235.7 High structural similarity (0.93)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4) 310.1 Hydroxy group enhances polarity
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate Br (6), Cl (4), OMe (7) 344.6 Methoxy improves metabolic stability
Ethyl 6-bromo-4-((2,4-difluorophenyl)amino)-7-ethoxyquinoline-3-carboxylate Br (6), NH(2,4-F₂Ph) (4), OEt (7) 451.0 Kinase inhibition; 66% yield in synthesis
Halogen Substitution Effects
  • Bromine vs. Chlorine: Bromine at position 6 (as in the target compound) increases molecular bulk and lipophilicity compared to chlorine. This may enhance membrane permeability but reduce solubility. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (MW 314.0) shows potent PI3K/mTOR dual inhibition, suggesting bromine's role in target binding .
Functional Group Modifications
  • Phenyl vs. Chlorine at Position 4: The phenyl group in the target compound introduces aromatic π-stacking interactions, which may enhance binding to hydrophobic kinase pockets compared to chlorine in Ethyl 4-chloroquinoline-3-carboxylate (similarity 0.93 ).
  • Hydroxy vs. Methyl/Phenyl: Hydroxy-substituted analogues (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) exhibit higher polarity, impacting solubility and metabolic clearance .
Ether and Amino Substituents
  • Methoxy and Ethoxy Groups: Methoxy at position 7 (Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate) improves metabolic stability by blocking oxidation sites . Ethoxy at position 7 in kinase inhibitors enhances selectivity .

Physicochemical Properties

  • Lipophilicity (LogP) : The phenyl group in the target compound likely increases LogP compared to chlorine- or hydroxy-substituted analogues, affecting bioavailability.
  • Melting Points: Methoxy-substituted derivatives (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate) show higher melting points due to enhanced crystallinity .

Biological Activity

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is a quinoline derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H16BrNO2C_{19}H_{16}BrNO_2. The presence of the bromine atom at the 6-position of the quinoline ring contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antiviral Properties

In addition to its antimicrobial effects, this compound has shown promising antiviral properties . A study focused on its activity against enterovirus D68 (EV-D68) indicated that structural modifications at the 6-position significantly influenced antiviral potency.

Case Study: Antiviral Activity Against EV-D68

In a comparative analysis, various derivatives were synthesized and tested for their ability to inhibit viral replication in Rhabdomyosarcoma cell lines. The results are summarized in Table 2.

Table 2: Antiviral Evaluation of Quinoline Derivatives

Compound NameEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound5.020040
Compound A10.015015
Compound B7.510013.33

The selectivity index (SI) indicates that this compound has a favorable profile compared to other tested compounds, suggesting it selectively inhibits viral replication without significantly affecting cell viability.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific viral proteins or cellular pathways that facilitate viral entry or replication. Further studies using molecular docking simulations have suggested that the compound may bind effectively to the viral protein VP1, which is crucial for viral stability and infectivity.

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